molecular formula C9H16BrCl2N3 B3005579 (1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride CAS No. 2031241-96-8

(1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride

Cat. No.: B3005579
CAS No.: 2031241-96-8
M. Wt: 317.05
InChI Key: DECULSREMREDCI-DRJPZDRJSA-N
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Description

(1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexane ring substituted with a 4-bromo-1H-pyrazol-1-yl group and an amine group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Cyclohexane ring formation: The brominated pyrazole is then reacted with a cyclohexanone derivative under reductive amination conditions to form the cyclohexane ring.

    Formation of the dihydrochloride salt: The final step involves converting the amine group to its dihydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The bromine atom can be reduced to form a hydrogenated pyrazole derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Hydrogenated pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylamine hydrobromide: Similar in structure but with a different functional group.

    3-Bromopropylamine hydrobromide: Another brominated amine with a different carbon chain length.

    2-Chloroethylamine hydrochloride: A chlorinated analogue with similar reactivity.

Uniqueness

(1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a cyclohexane ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(1R,4r)-4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine dihydrochloride (CAS Number: 2031241-96-8) is a compound that has garnered attention for its potential biological activities. This compound features a cyclohexane structure with a substituted 4-bromo-1H-pyrazol-1-yl group and an amine functional group, which may contribute to its diverse biological applications.

The molecular formula of the compound is C9H16BrCl2N3C_9H_{16}BrCl_2N_3, with a molecular weight of 317.05 g/mol. Its structural characteristics allow it to participate in various chemical reactions, making it a versatile candidate for biological studies.

PropertyValue
Molecular FormulaC₉H₁₆BrCl₂N₃
Molecular Weight317.05 g/mol
CAS Number2031241-96-8

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as a ligand in biochemical assays, influencing various signaling pathways. The exact molecular targets are still under investigation, but preliminary studies suggest potential interactions with proteins involved in inflammation and cancer pathways.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds similar to this compound. For instance, research into related pyrazole derivatives has shown effectiveness against Gram-positive and Gram-negative bacteria, indicating that this compound may also exhibit similar properties .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Compounds with similar pyrazole structures have been documented to inhibit pro-inflammatory cytokines and pathways, which could be a valuable therapeutic mechanism for treating inflammatory diseases .

Anticancer Potential

Preliminary research indicates that this compound might possess anticancer properties. Pyrazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth in various models . Further studies are necessary to elucidate the specific mechanisms involved.

Study 1: Antimicrobial Efficacy

A study published in MDPI examined the efficacy of pyrazole derivatives against resistant bacterial strains. The results indicated that compounds with similar structures demonstrated significant antimicrobial activity, particularly against MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli . This suggests that this compound could be further investigated for its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Activity

Research conducted on related compounds revealed their ability to modulate inflammatory responses by inhibiting NF-kB signaling pathways. This finding aligns with the hypothesized mechanism of action for this compound, warranting further exploration into its anti-inflammatory capabilities .

Study 3: Anticancer Mechanisms

In vitro studies have shown that certain pyrazole derivatives can induce cell cycle arrest and apoptosis in cancer cell lines. These findings provide a basis for investigating the anticancer potential of this compound through similar mechanisms .

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)cyclohexan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN3.2ClH/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9;;/h5-6,8-9H,1-4,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECULSREMREDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)N2C=C(C=N2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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